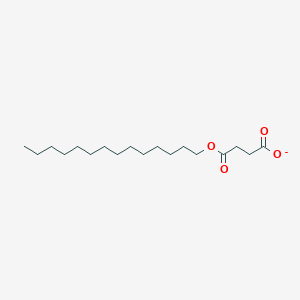
4-Oxo-4-(tetradecyloxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-(tetradecyloxy)butanoate is a chemical compound with the molecular formula C18H34O7S It is an ester derivative of butanoic acid, characterized by the presence of a tetradecyloxy group and an oxo group on the butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(tetradecyloxy)butanoate typically involves the esterification of butanoic acid derivatives with tetradecyloxy alcohols. One common method is the nucleophilic acyl substitution of an acid chloride with an alcohol. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reaction conditions as in laboratory synthesis. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and yield. Additionally, continuous flow reactors may be employed to optimize production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(tetradecyloxy)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the tetradecyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Oxo-4-(tetradecyloxy)butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(tetradecyloxy)butanoate involves its interaction with molecular targets and pathways. The oxo group can participate in nucleophilic addition reactions, while the tetradecyloxy group may influence the compound’s solubility and membrane permeability. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, sulfo-, 1-C12-18-alkyl esters, disodium salts: These compounds share a similar ester backbone but differ in the alkyl chain length and functional groups.
4-Oxo-4-(p-tolyl)butanoic acid: This compound has a similar oxo group but differs in the substituent attached to the butanoate backbone.
Uniqueness
4-Oxo-4-(tetradecyloxy)butanoate is unique due to its specific combination of an oxo group and a long tetradecyloxy chain. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
109591-76-6 |
|---|---|
Molecular Formula |
C18H33O4- |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
4-oxo-4-tetradecoxybutanoate |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18(21)15-14-17(19)20/h2-16H2,1H3,(H,19,20)/p-1 |
InChI Key |
LSWKXNPXIJXDHU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















